molecular formula C14H14Cl2N2O4S2 B3008751 3-(1-((2,6-Dichlorophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795302-11-2

3-(1-((2,6-Dichlorophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B3008751
CAS No.: 1795302-11-2
M. Wt: 409.3
InChI Key: VAALWXBYRJXSBP-UHFFFAOYSA-N
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Description

3-(1-((2,6-Dichlorophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a heterocyclic compound featuring a thiazolidine-2,4-dione core linked to a piperidin-4-yl group substituted with a 2,6-dichlorophenylsulfonyl moiety.

Properties

IUPAC Name

3-[1-(2,6-dichlorophenyl)sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O4S2/c15-10-2-1-3-11(16)13(10)24(21,22)17-6-4-9(5-7-17)18-12(19)8-23-14(18)20/h1-3,9H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAALWXBYRJXSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to be potent and selective agonists for certain receptors. The role of these targets typically involves modulating cellular processes, which can lead to various physiological effects.

Biochemical Pathways

Similar compounds have been found to modulate lipid properties, lowering ldl and triglycerides while raising hdl in preclinical species. This suggests that the compound may be involved in lipid metabolism pathways.

Result of Action

Similar compounds have been found to have robust lipid modulating properties, suggesting that this compound may also have significant effects on lipid levels in the body.

Biological Activity

3-(1-((2,6-Dichlorophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a thiazolidinedione derivative known for its diverse biological activities. Thiazolidinediones are a class of compounds that have garnered attention due to their potential therapeutic effects in various diseases, particularly in metabolic disorders like diabetes and as anti-inflammatory agents. This article reviews the biological activities of this specific compound, supported by recent research findings and data.

Chemical Structure and Properties

The compound features a thiazolidine core substituted with a piperidine moiety and a dichlorophenylsulfonyl group. Its molecular formula is C15H17Cl2N3O2S, and it has a molecular weight of approximately 368.28 g/mol. The presence of the thiazolidine ring contributes to its biological properties, particularly its ability to interact with various biological targets.

1. Antidiabetic Activity

Thiazolidinedione derivatives are primarily recognized for their antidiabetic properties. They function as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity.

Case Study:
A study conducted by Badiger et al. (2017) evaluated the antidiabetic activity of several thiazolidinedione derivatives, including similar compounds to 3-(1-((2,6-Dichlorophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione. The results indicated significant reductions in blood glucose levels in alloxan-induced diabetic rats when treated with these derivatives compared to control groups.

CompoundBlood Glucose Level (mg/dL)% Reduction
Control250-
Test Compound15040%
Pioglitazone14044%

2. Anti-inflammatory Activity

Thiazolidinediones have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Research Findings:
A study published in Frontiers in Chemistry highlighted that thiazolidinedione derivatives could inhibit LOX enzymes, which are involved in the inflammatory response. The inhibition was assessed using soybean lipoxygenase assays, revealing that these compounds significantly reduced lipid peroxidation.

InhibitorIC50 (µM)
Control100
Compound A25
Compound B30

3. Antimicrobial Activity

Research has indicated that thiazolidinedione derivatives possess antimicrobial properties against various pathogens.

Case Study:
In vitro studies showed that the compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Bacillus subtilis64

The biological activities of 3-(1-((2,6-Dichlorophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione can be attributed to several mechanisms:

  • PPAR-γ Agonism: Enhances insulin sensitivity and regulates glucose homeostasis.
  • Enzyme Inhibition: Suppresses inflammatory pathways by inhibiting COX and LOX.
  • Antimicrobial Action: Disrupts bacterial cell wall synthesis or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on the evidence provided:

YPC Series (Yakult Honsha)

These compounds (e.g., YPC-21440, YPC-21817) share the thiazolidine-2,4-dione core but incorporate imidazo[1,2-b]pyridazine rings and variable piperazinyl substituents (e.g., methyl, ethyl, pentyl groups).

  • Structural Differences :
    • The target compound lacks the imidazo[1,2-b]pyridazine scaffold, instead using a piperidine ring.
    • The 2,6-dichlorophenylsulfonyl group in the target compound contrasts with the fluorophenyl or tert-butyl-substituted aryl groups in the YPC series.
  • Activity : YPC compounds are designed as pan-Pim kinase inhibitors, with substituents influencing solubility (e.g., methanesulfonate salts like YPC-21817 MsOH enhance bioavailability) .

Antimicrobial Thiazolidinediones (Compounds 56, 57, 58)

These derivatives (e.g., 56, 58) feature tetrazole-substituted biphenyl groups and chlorobenzylidene moieties.

  • Structural Differences :
    • The target compound replaces the tetrazole-biphenyl system with a piperidin-4-yl group.
    • The 2,6-dichlorophenylsulfonyl group in the target compound differs from the 2-chloro or 2,6-dichlorobenzylidene groups in antimicrobial analogs.
  • Activity : Compounds 56–58 exhibit potent activity against E. coli and B. subtilis, suggesting that halogenation patterns (e.g., 2,6-dichloro) enhance antimicrobial efficacy .

Acetylcholinesterase Inhibitor 7f

Compound 7f (2-(1-((2,5-dichlorophenyl)sulfonyl)piperidin-4-yl)-3-((1-methyl-1,2,5,6-tetrahydropyridin-3-yl)methyl)thiazolidin-4-one) shares a piperidine-thiazolidinone scaffold but differs in substitution:

  • Structural Differences :
    • The target compound uses a 2,6-dichlorophenylsulfonyl group versus 2,5-dichloro in 7f.
    • The tetrahydropyridin-3-ylmethyl group in 7f is absent in the target compound.
  • Activity : 7f demonstrates acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, highlighting the impact of chlorine positioning (2,5 vs. 2,6) on enzyme selectivity .

Data Tables

Table 1. Structural and Functional Comparison of Thiazolidine-2,4-dione Derivatives

Compound Name/ID Core Structure Key Substituents Biological Activity Reference
Target Compound Thiazolidine-2,4-dione 2,6-Dichlorophenylsulfonyl-piperidin-4-yl Not specified
YPC-21817 Thiazolidine-2,4-dione 4-(4-Ethylpiperazinyl)-3-fluorophenyl Pan-Pim kinase inhibition
Compound 58 Thiazolidine-2,4-dione 2,6-Dichlorobenzylidene-tetrazolylbiphenyl Antimicrobial (Gram-positive)
7f Thiazolidin-4-one 2,5-Dichlorophenylsulfonyl-piperidin-4-yl AChE/BChE inhibition

Table 2. Impact of Halogenation on Activity

Compound Halogen Position Activity
Target Compound 2,6-Dichloro Unknown (structural analogism)
Compound 58 2,6-Dichloro MIC: 4 µg/mL (B. subtilis)
7f 2,5-Dichloro IC50: 0.8 µM (AChE)

Key Research Findings

Substituent Flexibility : Modifications to the aryl-sulfonyl group (e.g., 2,6-dichloro vs. 2,5-dichloro) significantly alter target selectivity, as seen in 7f’s enzyme inhibition vs. Compound 58’s antimicrobial action .

Halogenation Trends : 2,6-Dichloro substitution correlates with enhanced antimicrobial and possibly kinase-modulating activities, though empirical data for the target compound are lacking .

Q & A

Q. Example Optimization Table :

StepSolventCatalystTemp (°C)Yield (%)Purity (%)Reference
SulfonylationDCMNone0–57895
Thiazolidine CyclizationDMFK2_2CO3_3806590
Coupling ReactionTHFDMAP608598

Basic: What spectroscopic and analytical methods are recommended for structural validation?

Answer:

  • NMR Spectroscopy :
    • 1H NMR^1 \text{H NMR}: Identify sulfonyl-piperidine protons (δ 3.0–3.5 ppm) and thiazolidine-2,4-dione carbonyls (δ 170–175 ppm).
    • 13C NMR^{13} \text{C NMR}: Confirm sulfonyl (C-SO2_2) at δ 115–120 ppm and thiazolidine carbonyls at δ 165–170 ppm .
  • Mass Spectrometry : ESI-MS (positive mode) detects molecular ion peaks (e.g., [M+H]+^+) and fragments (e.g., loss of SO2_2 group).
  • X-ray Crystallography : Resolve stereochemistry and confirm polymorphic forms (if applicable) .

Advanced: How can discrepancies in biological activity data across studies be resolved?

Answer:
Discrepancies often arise due to:

Purity Variability : Impurities >5% can skew IC50_{50} values. Validate purity via HPLC and elemental analysis .

Polymorphism : Different crystalline forms (e.g., Form I vs. Form II) exhibit varying solubility and bioactivity. Characterize polymorphs via PXRD and DSC .

Assay Conditions : Standardize in vitro assays (e.g., enzyme inhibition using aldose reductase) with controls for pH, temperature, and co-solvents (e.g., DMSO ≤1% v/v) .

Enantiomeric Purity : Chiral HPLC ensures single-enantiomer use, as racemic mixtures may show divergent activities .

Advanced: What strategies are used to explore structure-activity relationships (SAR) for this compound?

Answer:
SAR studies involve:

  • Substituent Variation : Modify the 2,6-dichlorophenyl group (e.g., replace Cl with F or methyl) to assess steric/electronic effects on target binding .
  • Core Modifications : Replace thiazolidine-2,4-dione with rhodanine or hydantoin to evaluate scaffold flexibility .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with aldose reductase’s Tyr48) .
  • In Vivo Profiling : Test derivatives in diabetic neuropathy models to correlate in vitro enzyme inhibition with therapeutic efficacy .

Basic: What safety protocols are essential during synthesis and handling?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods when handling volatile solvents (e.g., dichloromethane) or sulfonating agents.
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Collect halogenated waste separately (P501) .
  • Emergency Response : For spills, adsorb with vermiculite and dispose as hazardous waste (P303+P361+P353) .

Advanced: How can computational methods aid in predicting physicochemical properties?

Answer:

  • LogP Calculation : Tools like ChemAxon or ACD/Labs predict lipophilicity (LogP ≈ 3.2), guiding solubility optimization .
  • pKa Estimation : The sulfonamide group has a pKa ~10.5, impacting ionization in physiological conditions .
  • ADMET Prediction : SwissADME assesses bioavailability (e.g., high gastrointestinal absorption) and CYP450 inhibition risks .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Reaction Exotherms : Control temperature during sulfonylation to avoid runaway reactions. Use jacketed reactors for cooling .
  • Purification at Scale : Replace column chromatography with crystallization (e.g., ethyl acetate/hexane) or continuous flow systems .
  • Cost Optimization : Substitute expensive catalysts (e.g., Pd/C) with recyclable alternatives (e.g., Fe3_3O4_4-supported catalysts) .

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